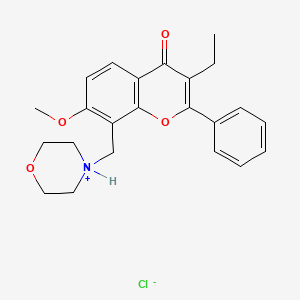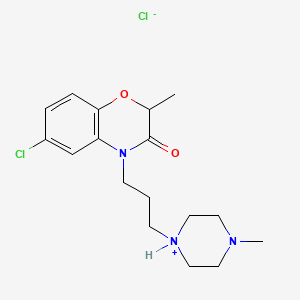
Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with a complex structure that includes a chloro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 3-chloro-2-methylaniline with diethylazanium chloride under controlled conditions. One method involves dissolving polysulfide in water, stirring, adding ammonium salts, and heating to a temperature range of 30-105°C. The reaction mixture is then subjected to vacuum distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and cost-effectiveness. The use of catalysts such as nickel, platinum, or palladium can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by hydrogenating agents, converting the compound into its reduced form.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve ambient temperatures and pressures, with some reactions requiring catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced aniline derivatives, and substituted aniline compounds, depending on the reaction type and conditions .
Scientific Research Applications
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of [2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes and biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on the aniline ring, used in the production of dyes and herbicides.
Quinoline Derivatives: Compounds with a quinoline ring structure, known for their versatile applications in medicinal chemistry.
Uniqueness
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is unique due to its specific structure, which includes a chloro-substituted aniline moiety and a diethylazanium chloride group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
77966-46-2 |
|---|---|
Molecular Formula |
C13H20Cl2N2O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-6-7-11(14)10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
InChI Key |
QUHMNMSROUSUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
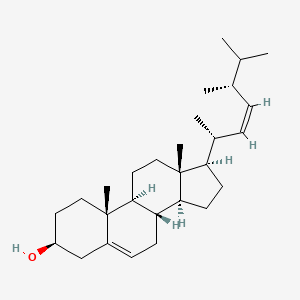
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
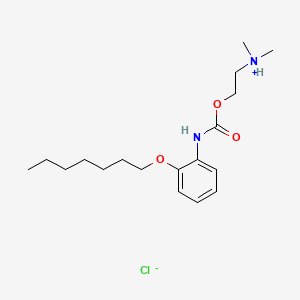
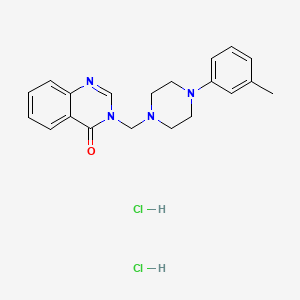
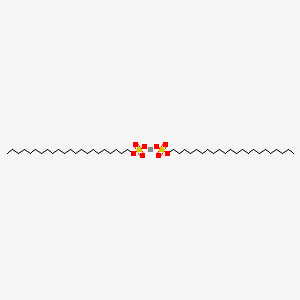
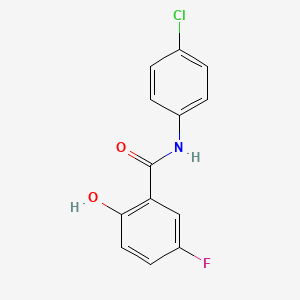
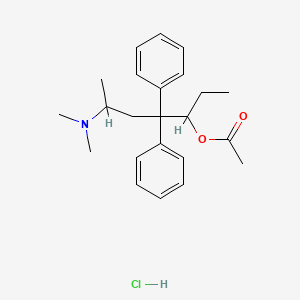


![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
